1,1'-Biphenyl, 4-(phenylsulfonyl)- CAS 1230-51-9 properties
1,1'-Biphenyl, 4-(phenylsulfonyl)- CAS 1230-51-9 properties
The following technical guide is structured to provide an exhaustive analysis of 1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9) . This document deviates from standard datasheet templates to focus on the causality of its chemical behavior, its critical role in high-performance materials, and its utility as a pharmacophore in drug discovery.[1]
CAS 1230-51-9 | Structural & Functional Analysis[1]
Part 1: The Molecule & Its Physicochemical Profile
1,1'-Biphenyl, 4-(phenylsulfonyl)- is a rigid, asymmetric diaryl sulfone.[1] Unlike symmetric sulfones (e.g., diphenyl sulfone) or bisphenols (e.g., Bisphenol S), this molecule features a unique biphenyl-sulfone-phenyl triad.[1] This structural extension confers exceptional thermal stability and hydrophobicity, making it a critical probe in medicinal chemistry and a robust additive in polymer engineering.[1]
Core Properties Table[1]
| Property | Value / Description | Technical Insight |
| CAS Number | 1230-51-9 | Unique identifier for regulatory filing.[1] |
| IUPAC Name | 4-(Benzenesulfonyl)biphenyl | Often referred to as p-Phenylsulfonylbiphenyl.[1] |
| Molecular Formula | C₁₈H₁₄O₂S | High carbon content contributes to lipophilicity.[1] |
| Molecular Weight | 294.37 g/mol | Optimal range for small molecule drug scaffolds (<500 Da). |
| Physical State | White Crystalline Solid | High lattice energy due to π-π stacking of the biphenyl unit. |
| Melting Point | ~148–150 °C (Lit. Analog) | Significantly higher than diphenyl sulfone (125°C) due to extended conjugation. |
| Solubility | DMSO, DMF, CH₂Cl₂ | Insoluble in water; requires polar aprotic solvents for reaction.[1] |
| Electronic Character | Electron-Withdrawing (EWG) | The sulfonyl group (-SO₂-) strongly deactivates the attached phenyl rings. |
Structural Logic & Reactivity
The sulfonyl group acts as a "unidirectional electron sink." It pulls electron density from both the biphenyl and the phenyl ring, making the aromatic protons more acidic and the rings less susceptible to oxidative degradation. This property is exploited in high-temperature thermoplastics , where the molecule resists radical attacks that typically degrade polymers at >200°C.[1]
Part 2: Synthesis Protocols & Causality[1]
To generate CAS 1230-51-9 with high purity (>98%), we utilize a Friedel-Crafts Sulfonylation .[1] This method is preferred over sulfide oxidation because it is convergent and avoids the handling of odorous thiols.
Protocol: Friedel-Crafts Sulfonylation
Objective: Synthesize 4-(phenylsulfonyl)biphenyl via electrophilic aromatic substitution.[1]
Reagents:
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Substrate: Biphenyl (1.0 eq)[1]
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Electrophile Source: Benzenesulfonyl Chloride (1.1 eq)[1]
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Catalyst: Aluminum Chloride (AlCl₃) (1.2 eq) - Must be anhydrous.[1]
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Solvent: Nitrobenzene or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
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Activation (The Lewis Acid Complex):
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Action: In a flame-dried flask under N₂, dissolve Benzenesulfonyl Chloride in dry DCM. Add AlCl₃ portion-wise at 0°C.
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Causality: AlCl₃ coordinates with the sulfonyl chloride chlorine, generating a highly electrophilic sulfonylium ion complex [Ph-SO₂]⁺[AlCl₄]⁻.[1] This is the active species required to break the aromaticity of the biphenyl ring.
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Electrophilic Attack:
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Action: Add Biphenyl (dissolved in DCM) dropwise to the mixture. Maintain temperature <5°C to prevent polysulfonylation.[1]
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Causality: The biphenyl ring is activated at the para-position due to the steric hindrance of the ortho sites and the resonance stabilization of the para-sigma complex. The sulfonylium ion attacks here selectively.
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Propagation & Quenching:
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Action: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Quench by pouring the mixture over crushed ice/HCl.
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Causality: The ice hydrolysis breaks the aluminum-product complex. HCl prevents the precipitation of aluminum salts, ensuring the organic product remains distinct.[1]
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Purification:
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Action: Wash the organic layer with NaHCO₃ (removes acidic byproducts) and Brine. Recrystallize from Ethanol/Toluene.[1]
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Validation: Purity is confirmed via HPLC (single peak) and ¹H-NMR (diagnostic doublet signals for the para-substituted biphenyl ring).
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Synthesis Workflow Visualization (DOT)
Figure 1: Step-wise mechanistic pathway for the Friedel-Crafts synthesis of CAS 1230-51-9.
Part 3: Applications in Research & Development
Medicinal Chemistry: The Sulfone Pharmacophore
In drug discovery, the sulfone moiety (-SO₂-) in CAS 1230-51-9 serves as a bioisostere for carbonyls or as a rigid linker.[1]
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Mechanism: The sulfone group is a strong hydrogen bond acceptor but not a donor. It creates a "kink" in the molecule that mimics the transition state of peptide hydrolysis.
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Therapeutic Relevance:
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Anti-Infectives:[1] Sulfones are historically significant in leprosy treatment (Dapsone analogs).[1] CAS 1230-51-9 serves as a lipophilic scaffold to test penetration of the Mycobacterium cell wall.
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HIV-1 Inhibition:[1] Diaryl sulfones have been screened as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] The biphenyl wing provides hydrophobic interactions with the NNRTI binding pocket (Tyr181/Tyr188 residues).
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Materials Science: High-Performance Polymers
This molecule is a precursor and additive for Polyether Sulfones (PES) and Polysulfones (PSU) .[1]
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Thermal Stability: The sulfone linkage is extremely resistant to thermolysis. Incorporating the biphenyl unit increases the Glass Transition Temperature (Tg) of the polymer matrix, making it suitable for aerospace composites and autoclave-resistant medical devices.[1]
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Chemical Resistance: The electron-deficient nature of the rings prevents oxidation, vital for materials exposed to harsh sterilization environments.[1]
Application Logic Diagram (DOT)
Figure 2: Functional utility of CAS 1230-51-9 across pharmaceutical and material science domains.[1]
Part 4: Safety & Handling (Self-Validating Protocol)
While specific toxicological data for CAS 1230-51-9 is often extrapolated from Dapsone or Bisphenol S, the following precautions are mandatory for a self-validating safety system:
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Inhalation Risk: As a fine crystalline powder, it poses a particulate inhalation risk.[1] Control: Use a localized exhaust hood or HEPA-filtered enclosure during weighing.[1]
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Skin Absorption: Sulfones can penetrate the dermis.[1] Control: Double-glove with Nitrile (0.11 mm min thickness).[1]
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Waste Disposal: Do not dispose of down drains. Sulfones are persistent in aquatic environments.[1] Control: Segregate into "Non-Halogenated Organic Solid Waste" streams for high-temperature incineration.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7091, Benzenesulfonyl chloride (Precursor).[1] Retrieved February 25, 2026.[1] [Link][1]
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Organic Syntheses. Benzenesulfonyl chloride Synthesis Protocols. Coll. Vol. 1, p. 504 (1941).[1] [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Bisphenol S (Structural Analog and Application Context). [Link][1]
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Google Patents. Poly(aryl ether) polymers containing biphenyl units (US4870153A).[1] (Demonstrates use of phenylsulfonyl biphenyls in polymers).
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ScienceDirect. Friedel-Crafts Sulfonylation: Mechanisms and Synthetic Utility.[1] (General Reference for Protocol 2.1). [Link]
